N-(5-bromo-2-(trifluoromethyl)phenyl)cyclopropanecarboxamide
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Overview
Description
N-(5-bromo-2-(trifluoromethyl)phenyl)cyclopropanecarboxamide is a chemical compound characterized by its bromine and trifluoromethyl groups attached to a phenyl ring, which is further connected to a cyclopropanecarboxamide group
Synthetic Routes and Reaction Conditions:
Bromination and Trifluoromethylation:
Cyclopropanation: The cyclopropanecarboxamide group can be introduced using cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the use of diiodomethane and a zinc-copper couple.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and equipment to handle hazardous reagents like bromine and trifluoromethylating agents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the bromine atom.
Reduction: Reduction reactions can target the trifluoromethyl group or the amide group.
Substitution: Substitution reactions can occur at the bromine or trifluoromethyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) and various alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromine can be replaced by hydroxyl groups, forming phenolic derivatives.
Reduction: The trifluoromethyl group can be reduced to a trifluoromethylamine.
Substitution: Various substituted phenyl derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the effects of bromine and trifluoromethyl groups on biological systems. Medicine: Industry: Utilized in the production of materials with specific properties, such as flame retardants and advanced polymers.
Mechanism of Action
The mechanism by which N-(5-bromo-2-(trifluoromethyl)phenyl)cyclopropanecarboxamide exerts its effects depends on its molecular targets and pathways. The bromine and trifluoromethyl groups can interact with various biological targets, influencing pathways related to inflammation, oxidative stress, and cellular signaling.
Comparison with Similar Compounds
N-(2-(trifluoromethyl)phenyl)cyclopropanecarboxamide: Lacks the bromine atom.
N-(5-bromo-2-(trifluoromethyl)aniline): Lacks the cyclopropanecarboxamide group.
5-bromo-2-(trifluoromethyl)phenol: Lacks the amide group.
This comprehensive overview highlights the significance of N-(5-bromo-2-(trifluoromethyl)phenyl)cyclopropanecarboxamide in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
N-[5-bromo-2-(trifluoromethyl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO/c12-7-3-4-8(11(13,14)15)9(5-7)16-10(17)6-1-2-6/h3-6H,1-2H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTVKHBTMBHKAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=CC(=C2)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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